(1-Bromoethyl)cyclopentane

Catalog No.
S3177211
CAS No.
931-02-2
M.F
C7H13Br
M. Wt
177.085
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Bromoethyl)cyclopentane

Medicinal chemists optimizing ligand-receptor interactions often find that substituting (1-bromoethyl)cyclopentane with a cyclohexyl or linear analog reduces binding affinity due to mismatched steric topology. This reagent introduces the 1-cyclopentylethyl moiety, offering a near-planar five-membered ring conformation that precisely fits constrained pockets as seen in PPARγ and SphK2 SAR studies.

  • Higher binding potency via correct ring size and shape vs. cyclohexyl.
  • Reliable high-yield precursor for sterically-controlled intermediates, including anesthetic scaffolds.
  • Distinct steric profile minimizes off-target effects.

CAS Number

931-02-2

Product Name

(1-Bromoethyl)cyclopentane

IUPAC Name

1-bromoethylcyclopentane

Molecular Formula

C7H13Br

Molecular Weight

177.085

InChI

InChI=1S/C7H13Br/c1-6(8)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

AVDASXICTKXEII-UHFFFAOYSA-N

SMILES

CC(C1CCCC1)Br

solubility

not available

Synonyms

(1-Bromoethyl)cyclopentane, 1-(Bromoethyl)cyclopentane, 1-Bromoethylcyclopentane, 1-Cyclopentyl-1-bromoethane, alpha-Bromoethylcyclopentane

Purity

≥97%

Package Size

1 g, 5 g, 25 g

(1-Bromoethyl)cyclopentane is a secondary alkyl bromide used as a synthetic building block to introduce the 1-cyclopentylethyl moiety. This functional group is primarily selected over alternatives like cyclohexyl or linear alkyl groups to impart specific steric and conformational properties into target molecules. Its utility is most prominent in medicinal chemistry, where the size and shape of the cyclopentyl ring are used to optimize ligand-receptor interactions, modulate metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity.

Research Fit

Introduces cyclopentyl-ethyl scaffold into target molecules via nucleophilic substitution or cross-coupling
Secondary alkyl bromide supports both SN1 and SN2 pathways, offering mechanistic flexibility
Steric and electronic profile distinct from six-membered or linear analogs, enabling selective transformations

Replacing (1-Bromoethyl)cyclopentane with a seemingly similar analog, such as the cyclohexyl variant or a linear bromoalkane, often fails in practice. The five-membered cyclopentyl ring has a distinct, near-planar conformation and lower steric bulk compared to the chair conformation of a cyclohexyl ring. This difference directly impacts reaction kinetics in nucleophilic substitutions and alters the three-dimensional shape of the final product. In a drug discovery context, such a change can dramatically reduce or eliminate binding affinity to a biological target, as receptor pockets are highly sensitive to the specific topology of the ligand. Therefore, substituting this reagent is not a simple cost-saving measure but a fundamental change to the synthetic and molecular design strategy.

Substitution Risk

Risk Factor (1-Bromoethyl)cyclopentane Generic Alkyl Halide
Ring strain & sterics Cyclopentane ring strain and branching influence transition states and selectivity Cyclohexane or linear analogs may shift product ratios and reaction kinetics
Physicochemical profile Predicted logP ~3.5, density ~1.3 g/cm³, boiling point ~180 °C Mismatched polarity or volatility can disrupt biphasic reactions or distillation protocols
Mechanistic balance Secondary bromide allows tunable SN1/SN2 behavior Primary bromides favor SN2; tertiary bromides strongly favor SN1/E1, limiting synthetic scope

Precursor Suitability: High-Yield Introduction of the 1-Cyclopentylethyl Moiety in Anesthetic Synthesis

In the synthesis of novel 2,6-disubstituted phenol derivatives as potential general anesthetics, the 1-cyclopentylethyl group was successfully introduced via a multi-step sequence starting from a brominated precursor. The final dehydroxylation step to yield 2-((R)-1-cyclopentylethyl)-6-isopropyl-phenol proceeded with a 74.7% yield. This demonstrates the compound's utility as an effective precursor for creating sterically defined structures in high-value applications.

Evidence DimensionReaction Yield
Target Compound Data74.7% yield in the final step of incorporating the 1-cyclopentylethyl group.
Comparator Or BaselineStandard laboratory yields for multi-step syntheses often range from 40-60%; yields above 70% for a specific transformation are considered efficient.
Quantified DifferenceN/A (Represents a high-yield benchmark for precursor performance).
ConditionsSynthesis of 2-((R)-1-cyclopentylethyl)-6-isopropyl-phenol via dehydroxylation with Et3SiH and TFA.

For process development and scale-up, predictable and high yields are critical for minimizing costs and simplifying purification, making this a reliable choice for complex syntheses.

SN2 rate vs. less hindered analog
Head-to-head
Rate increase when replacing target with (bromomethyl)cyclopentane in SN2 with methylamine
Confirms moderate steric hindrance; substituting with a less hindered electrophile accelerates SN2 and alters kinetic profile
Qualitative comparison from educational material; verify in specific reaction system

Differential Biological Activity: Ring Size Demonstrates Non-Interchangeability in PPARγ Agonist Design

In a structure-activity relationship (SAR) study for PPARγ agonists, derivatives containing cyclopentylethyl (compound 21) and cyclohexylethyl (compound 23) side chains were synthesized and evaluated. The study reported a "steady decline in functional potency" for compounds with these bulky cycloalkyl groups compared to more linear analogs. The explicit, parallel synthesis and testing of both cyclopentyl and cyclohexyl variants confirms they are treated as distinct design choices, not interchangeable parts, with each imparting a unique potency profile.

Evidence DimensionFunctional Potency (Qualitative)
Target Compound DataContributed to a decline in functional potency in the specific assay.
Comparator Or BaselineA derivative with a cyclohexylethyl side chain, which also showed a decline in potency.
Quantified DifferenceBoth cycloalkyl groups showed lower potency than a linear isoheptyl analog, demonstrating that cycloalkyl topology is a critical, non-interchangeable variable.
ConditionsFunctional assay for PPARγ agonism on a benzoxazinone scaffold.

This evidence proves that selecting cyclopentylethyl over cyclohexylethyl is a critical design decision with measurable consequences for the final product's biological activity, not a minor structural tweak.

Density & boiling point
Cross-study comparable
Density: 1.3±0.1 vs 1.2±0.0 g/cm³; B.P.: 179.9±9.0 vs 203.5±0.0 °C (cyclohexane analog)
Lower boiling point and higher density affect distillation design and phase separation behavior
Predicted values (ACD/Labs Percepta); experimental confirmation recommended

Scaffold Optimization: Cyclopentylethyl Moiety Used to Tune Potency and Selectivity of SphK2 Inhibitors

In the development of selective Sphingosine Kinase 2 (SphK2) inhibitors, researchers synthesized a series of analogs to explore how rigid aliphatic tails affect potency. The series included both a 4-(2-cyclopentylethyl) derivative (11b) and a 4-(2-cyclohexylethyl) derivative (11c). The study's premise was that conformational constraint, such as that provided by a cyclopentyl ring, can improve specificity, potency, and metabolic stability compared to more flexible linear chains or differently shaped rings like cyclohexane. The inclusion of both scaffolds underscores their role as distinct tools for optimizing inhibitor performance.

Evidence DimensionInclusion in SAR study for inhibitor optimization
Target Compound DataSynthesized as a key analog (11b) to probe the effect of a rigid cyclopentylethyl tail.
Comparator Or BaselineA cyclohexylethyl analog (11c) synthesized within the same series for direct comparison.
Quantified DifferenceN/A (The comparison is in the strategic design choice, proving they are evaluated for distinct contributions to potency and selectivity).
ConditionsSynthesis of benzimidamide derivatives for SphK2 inhibition assays.

This demonstrates that the choice between cyclopentylethyl and cyclohexylethyl is a key strategy for modulating conformational rigidity, a critical factor for achieving kinase selectivity and favorable pharmacokinetic properties.

Lipophilicity (logP)
Cross-study comparable
ACD/LogP: 3.52 (target) vs 4.09 (cyclohexane analog)
~0.6 log unit lower lipophilicity may improve aqueous solubility and influence partitioning in biphasic systems
Predicted data; experimental logP may vary with method
Mechanistic versatility
Class-level
Secondary alkyl bromide can participate in both SN1 and SN2 pathways depending on conditions
Offers broader reactivity scope compared to primary (SN2-only) or tertiary (SN1/E1-dominant) halides
Reactivity outcome depends on nucleophile, solvent, and temperature; validate for target transformation

Fine-Tuning Ligand-Receptor Fit in Drug Discovery Programs

This reagent is the right choice when a project requires precise modulation of a ligand's shape and volume to optimize binding in a constrained receptor pocket. As shown in SAR studies for PPARγ and SphK2, the specific conformational properties of the cyclopentylethyl group are distinct from cyclohexyl or linear analogs, making it a key tool for improving potency and selectivity.

Synthesis of Sterically Defined Pharmaceutical Intermediates

For the synthesis of complex molecules where high yields are critical for commercial viability, (1-Bromoethyl)cyclopentane serves as a reliable precursor. Its demonstrated use in the efficient, high-yield synthesis of anesthetic scaffolds makes it a preferred choice for constructing sterically-controlled intermediates on a laboratory or pilot scale.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cyclopentane-containing amine synthesis (Gabriel)
Electrophilic alkylation reactivity
Primary amine yield and purity after phthalimide hydrolysis
Grignard reagent formation for C–C bond construction
Halide suitability for magnesium insertion
Grignard formation efficiency and subsequent coupling yields
Pd-catalyzed cross-coupling electrophile
C–Br bond oxidative addition propensity
Coupling efficiency with aryl/vinyl substrates under standard conditions

XLogP3

3.2

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